Diethyl 2,5-dihydroxyterephthalate
Description
Contextualization within Terephthalate (B1205515) Derivatives and Aromatic Systems
Diethyl 2,5-dihydroxyterephthalate belongs to the family of terephthalate derivatives, which are esters of terephthalic acid. A key characteristic of these molecules is the presence of a benzene (B151609) ring, an aromatic system that imparts rigidity and thermal stability to the structures they form. tcichemicals.com The defining feature of this compound is the presence of two hydroxyl (-OH) groups and two ethyl ester (-COOCH₂CH₃) groups attached to the central benzene ring at the 2, 5, 1, and 4 positions, respectively.
The planarity of the aromatic ring, combined with the potential for hydrogen bonding through its hydroxyl groups, dictates the compound's solid-state structure and its interactions with other molecules. nih.gov The ester groups, on the other hand, can be hydrolyzed to carboxylic acids, offering further reaction pathways. This combination of a stable aromatic core with reactive functional groups is a hallmark of many versatile building blocks in organic synthesis.
Significance as a Versatile Chemical Building Block and Precursor
The true value of this compound lies in its role as a versatile chemical building block. Its functional groups serve as handles for a variety of chemical transformations, allowing for the construction of more complex molecules.
One notable example is its use as a precursor in the synthesis of Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate. This transformation is achieved through a reaction with potassium iodide, demonstrating the reactivity of the aromatic ring towards electrophilic substitution. nih.govsigmaaldrich.com This derivative is being explored for the development of new linkers for metal-organic frameworks (MOFs). nih.gov
Furthermore, the ester groups of this compound can be readily modified. For instance, it is a precursor to 2,5-dimethoxyterephthalic acid through a methylation reaction. mdpi.com The resulting 2,5-dimethoxyterephthalate linker has been shown to form luminescent coordination polymers. mdpi.com This ability to be transformed into various derivatives with distinct electronic and structural properties underscores its versatility as a foundational molecule in synthetic chemistry.
Overview of Key Research Areas and Potential Applications
The unique properties of this compound and its derivatives have propelled their use in several key areas of materials science research.
A prominent application is in the construction of Metal-Organic Frameworks (MOFs) . The parent acid, 2,5-dihydroxyterephthalic acid, derived from the diethyl ester, is a crucial linker for synthesizing a class of MOFs known as M-MOF-74 (where M can be various metals like Mg, Mn, Co, Zn). researchgate.net These materials possess a honeycomb-like nanostructure with one-dimensional arrays of metal cations coordinated to the organic linker. researchgate.net
Research has shown that MOFs constructed with this linker exhibit interesting electrochromic properties , meaning they can change color upon the application of an electrical potential. researchgate.net This opens up possibilities for their use in smart windows and displays.
Furthermore, coordination polymers synthesized using the 2,5-dihydroxyterephthalate linker have demonstrated significant potential as luminescent materials . mdpi.comrsc.org For example, a zinc-based coordination polymer incorporating this linker has been developed as a "turn-on" luminescent sensor for the highly selective detection of trace amounts of water and methanol (B129727) in organic solvents. rsc.org The sensing mechanism is attributed to excited-state proton transfer within the linker. rsc.org
While direct polymerization of this compound is not extensively documented, its parent acid, 2,5-dihydroxyterephthalic acid, is a recognized monomer for the synthesis of polyesters and polyamides . nih.govrsc.org The incorporation of the dihydroxyterephthalate unit into polymer chains can enhance properties such as thermal stability and introduce specific functionalities.
Interactive Data Tables
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₆ | nih.govsigmaaldrich.com |
| Molecular Weight | 254.24 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 135-137 °C | sigmaaldrich.com |
| Appearance | Light yellow to yellow to green powder/crystal | sigmaaldrich.com |
| IUPAC Name | diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate | nih.gov |
Synonyms for this compound
| Synonym |
| 2,5-Dihydroxyterephthalic acid diethyl ester |
| 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, diethyl ester |
| Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate |
| NSC 177975 |
Source: nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6,13-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOUOXLHXPHDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1O)C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064045 | |
| Record name | Diethyl 2,5-dihydroxyterephthalate | |
| Source | EPA DSSTox | |
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Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5870-38-2 | |
| Record name | Diethyl 2,5-dihydroxyterephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, 1,4-diethyl ester | |
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| Record name | Diethyl 2,5-dihydroxyterephthalate | |
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| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, 1,4-diethyl ester | |
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| Record name | Diethyl 2,5-dihydroxyterephthalate | |
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| Record name | Diethyl 2,5-dihydroxyterephthalate | |
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Synthetic Methodologies and Derivatization Strategies
Direct Synthesis of Diethyl 2,5-Dihydroxyterephthalate
The most common route for the preparation of this compound is through the direct esterification of 2,5-dihydroxyterephthalic acid.
The conversion of 2,5-dihydroxyterephthalic acid to its diethyl ester is a classic example of the Fischer esterification reaction. masterorganicchemistry.com This process involves the reaction of the dicarboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is typically used as the solvent to ensure it is present in a large excess. masterorganicchemistry.com
The Fischer esterification is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.commdpi.com The acid catalyst is regenerated at the end of the reaction cycle. masterorganicchemistry.com For instance, the esterification of other carboxylic acids, such as L-(+)-tartaric acid, has been successfully carried out using a solid acid catalyst like Amberlyst 15, which can be easily filtered out of the reaction mixture upon completion. oc-praktikum.de
To drive the esterification reaction towards completion, it is typically conducted under reflux conditions. oc-praktikum.de Heating the reaction mixture to the boiling point of the alcohol solvent (ethanol, in this case) accelerates the reaction rate. The use of a reflux condenser prevents the loss of volatile reactants and solvent. oc-praktikum.de The continuous removal of water, a byproduct of the esterification, can also shift the equilibrium to favor product formation. masterorganicchemistry.com For example, in the synthesis of L-(+)-tartaric acid diethyl ester, the reaction mixture of the acid, ethanol, and an acid catalyst is heated under reflux for an extended period, often 48 hours, to achieve a high yield. oc-praktikum.de A similar principle is applied to the synthesis of this compound, where refluxing in ethanol with an acid catalyst leads to the formation of the desired diester. prepchem.com
Esterification of 2,5-Dihydroxyterephthalic Acid with Ethanol
Synthesis of 2,5-Dihydroxyterephthalic Acid (Precursor)
The precursor, 2,5-dihydroxyterephthalic acid, is a critical starting material and is itself synthesized through the carboxylation of hydroquinone (B1673460). google.comgoogle.com
The synthesis of 2,5-dihydroxyterephthalic acid from hydroquinone is commonly achieved through a Kolbe-Schmitt reaction. google.comwikipedia.org This reaction involves the carboxylation of a phenoxide by heating it with carbon dioxide under pressure. wikipedia.org In this specific application, a dialkali metal salt of hydroquinone is reacted with carbon dioxide at elevated temperatures and pressures to introduce two carboxyl groups onto the hydroquinone ring. google.comepo.org While the traditional Kolbe-Schmitt reaction can require very high pressures for dicarboxylation, modifications to the process aim to achieve high conversion and yield under more moderate conditions. google.comgoogle.com The reaction temperature is a critical parameter, with a preferred range of 150-290 °C to ensure the reaction proceeds efficiently without significant decomposition. epo.orggoogle.com
| Reactant | Catalyst/Additive | Temperature | Pressure | Yield of 2,5-Dihydroxyterephthalic Acid | Reference |
|---|---|---|---|---|---|
| Dipotassium salt of hydroquinone | Potassium acetate (B1210297) | 250 °C | 0.9 MPa (CO₂) | 86.39% | google.com |
| Hydroquinone | Potassium hydroxide (B78521) | 220 °C | 11.5 MPa | 76.52% | researchgate.net |
| Hydroquinone | Water (1.2 to 2.8 moles per mole of hydroquinone) | Not specified | Lowered CO₂ pressure | ~67% | google.com |
A specific variation of the Kolbe-Schmitt reaction for producing 2,5-dihydroxyterephthalic acid involves the use of the disodium (B8443419) salt of hydroquinone. google.comepo.org This salt can be prepared by reacting hydroquinone with a sodium base like sodium hydroxide in a suitable solvent such as methanol (B129727). researchgate.net The isolated disodium salt is then subjected to carboxylation with carbon dioxide. In one example, reacting the disodium salt of hydroquinone in the presence of potassium acetate resulted in a 79.83% conversion to 2,5-dihydroxyterephthalic acid. google.comepo.org This demonstrates that the choice of the alkali metal in the hydroquinone salt can influence the reaction's outcome.
| Product | Conversion Ratio | Reference |
|---|---|---|
| 2,5-Dihydroxyterephthalic acid | 79.83% | google.comepo.org |
| 2,5-Dihydroxybenzoic acid | 7.70% | google.comepo.org |
| Unreacted hydroquinone | 9.10% | google.comepo.org |
| Benzoquinone | 0.01% | google.comepo.org |
| Unknown products | 3.36% | google.comepo.org |
Bromine/Sulfuric Acid Mediated Aromatization and Hydrolysis
A notable synthetic route to this compound involves the aromatization of a cyclohexanedione precursor. In this method, Diethyl-1,4-cyclohexanedione-2,5-dicarboxylate is treated with bromine in cold sulfuric acid, with temperatures maintained between 0°C and 10°C. prepchem.com This reaction facilitates the aromatization of the cyclohexanedione ring to form the stable benzene (B151609) ring of this compound. prepchem.com This process is a critical step for creating the aromatic core of the molecule.
Copper-Catalyzed Processes from Dihaloterephthalic Acid Precursors
Copper-catalyzed reactions provide an alternative pathway for synthesizing the core structure of this compound, starting from 2,5-dihaloterephthalic acids. google.comgoogle.com This process yields the parent acid, 2,5-dihydroxyterephthalic acid, which can then be esterified. The synthesis involves treating a 2,5-dihaloterephthalic acid with a base in water to form its dibasic salt. google.com This salt is then reacted with a copper source in the presence of a coordinating ligand under basic conditions (pH of at least 8) to substitute the halogen atoms with hydroxyl groups. google.comgoogle.com The reaction is typically heated to between 60°C and 120°C to facilitate the conversion. google.com Finally, acidification of the resulting dibasic salt of 2,5-dihydroxyterephthalic acid yields the pure acid product. google.comgoogle.com
| Starting Material | Reagents | Product |
| 2,5-Dihaloterephthalic acid | 1. Base (e.g., NaOH) in water2. Copper source & Ligand3. Acid (e.g., HCl) | 2,5-Dihydroxyterephthalic acid |
Advanced Derivatization and Functionalization Approaches
Alkylation and Etherification Reactions
The hydroxyl groups of this compound are prime sites for derivatization through alkylation and etherification. These reactions are used to modify the compound's properties for specific applications. For instance, the related compound dimethyl 2,5-dihydroxyterephthalate can be alkylated using dimethyl sulfate (B86663) to produce 2,5-dimethoxyterephthalic acid, which serves as a monomer for polyesters. rsc.org The introduction of bulkier substituents, such as aryloxy groups, has also been explored. mdpi.com This type of etherification can alter the molecule's crystal packing by disrupting intermolecular hydrogen bonding, a strategy employed to fine-tune the structural properties of materials derived from it. mdpi.com
Hydrolysis to 2,5-Dihydroxyterephthalic Acid for Specific Applications
The hydrolysis of the ethyl ester groups in this compound is a straightforward and essential transformation. This reaction is typically achieved by refluxing the ester in an aqueous solution of a base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid (HCl). prepchem.com The resulting product, 2,5-dihydroxyterephthalic acid (DHTA), is a valuable building block, particularly in the synthesis of metal-organic frameworks (MOFs). prepchem.commdpi.comresearchgate.net The dicarboxylic acid functions as a linker, coordinating with metal ions to create porous, crystalline structures with applications in gas storage and catalysis. mdpi.comresearchgate.net
Introduction of Specific Functionalities for Enhanced Properties
Introducing specific functional groups onto the aromatic ring of this compound is a key strategy for enhancing its properties and creating new functionalities. A prominent example is the halogenation of the ring. For instance, Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate has been synthesized from its dibromo analog by reaction with potassium iodide. mdpi.com The introduction of bulky iodine atoms into the structure is intended to create new linkers for MOFs with modified electronic and steric characteristics. mdpi.com Another functionalization pathway involves converting the carboxylic acid groups (after hydrolysis) into more reactive species. The 2,5-dihydroxyterephthalic acid can be reacted with a thionyl halide to form the corresponding diacid halide, a highly reactive intermediate for further chemical transformations. prepchem.com
Advanced Research Applications
Materials Science and Engineering
In materials science, the compound is a key precursor for synthesizing crystalline materials known as metal-organic frameworks (MOFs) and coordination polymers. These materials are constructed from organic "linker" molecules connected by metal ions or clusters, creating structures with exceptionally high porosity and tunable properties.
Diethyl 2,5-dihydroxyterephthalate is primarily used after hydrolysis to its corresponding carboxylic acid, 2,5-dihydroxyterephthalic acid (H₄dobdc), which acts as a bifunctional organic linker. uib.no The presence of both carboxylate and hydroxyl functional groups allows for strong coordination with metal centers, leading to the formation of robust and functional frameworks. uib.no
The molecular structure of the 2,5-dihydroxyterephthalate linker is fundamental to its role in MOF synthesis. The acid form, H₄dobdc, typically becomes fully deprotonated to form the 2,5-dioxido-1,4-benzenedicarboxylate anion (dobdc⁴⁻) during MOF assembly. This tetravalent anion bridges metal cations, forming stable, one-dimensional metal-oxo chains that serve as secondary building units (SBUs). These chains are then linked together by the aromatic backbone of the dobdc⁴⁻ ligand to create a three-dimensional framework with a honeycomb-like arrangement of hexagonal channels. nist.gov
The coordination environment involves the carboxylate groups binding to the metal ions, while the hydroxyl groups, in their deprotonated oxido form, also participate in bonding, creating a highly stable and rigid structure. The specific coordination can vary depending on the metal and synthesis conditions. For example, in yttrium-based frameworks, linkers can be found in both half-deprotonated (H₂dhtp²⁻) and fully deprotonated (dhtp⁴⁻) states within the same structure, leading to framework polymorphism. uib.no This versatility in coordination allows for the design of MOFs with tailored properties and geometries.
One of the most significant applications of the 2,5-dihydroxyterephthalate linker is in the synthesis of the MOF-74 series, also known as CPO-27 or M₂(dobdc) (where M is a divalent metal). rsc.orgchemrxiv.org This family of MOFs is renowned for its exceptional gas storage and separation capabilities, particularly for carbon dioxide. rsc.org The M-MOF-74 structure is characterized by one-dimensional hexagonal channels lined with a high density of open metal sites. nist.gov These coordinatively unsaturated metal sites, exposed after solvent removal, act as strong adsorption sites for small gas molecules. rsc.org
The MOF-74 framework has been successfully synthesized with a variety of metal ions, including Mg, Mn, Fe, Co, Ni, and Zn. nist.govacs.org The choice of metal directly influences the properties of the framework, such as its affinity for specific gases. rsc.org For instance, Mg₂(dobdc) exhibits an exceptional capacity for CO₂ adsorption due to the high polarity of the Mg-linker bond. rsc.org The structural parameters of these isostructural compounds vary slightly with the metal ion used. nist.gov
| Compound | Crystal System | Space Group | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Cell Volume (ų) |
| Mn₂(dhtp) | Trigonal | R-3 | 26.5737 | 6.8090 | 4164.02 |
| Co₂(dhtp) | Trigonal | R-3 | 26.3153 | 6.7214 | 4030.13 |
| Ni₂(dhtp) | Trigonal | R-3 | 26.1790 | 6.6519 | 3948.06 |
| Zn₂(dhtp) | Trigonal | R-3 | 26.4958 | 6.7905 | 4125.80 |
| This table presents synchrotron X-ray diffraction data for various M-MOF-74 compounds, highlighting the structural consistency across the series. Data sourced from Wong-Ng, W., et al. (2012). nist.gov |
Mixed-linker strategies involve incorporating multiple distinct organic linkers into a single MOF structure to achieve properties that are not accessible with single-linker systems. This approach can be used to control the dimensionality and morphology of the resulting framework. nih.gov Research has shown that combining linkers with different shapes, such as one bent and one linear linker, can direct the formation of 2D networks instead of 3D structures. nih.gov
In the context of frameworks using dobdc⁴⁻, a common strategy is to create multivariate MOFs where the metal nodes are varied. In one study, a bimetallic Cu/Zn MOF-74 was synthesized mechanochemically. The dobdc⁴⁻ linkers in this material were found to connect not only to metal nodes of a single type (Cu-Cu or Zn-Zn) but also to mixed-metal nodes (Cu-Zn), creating a unique electronic and magnetic environment within the 1D oxometallic chains. This demonstrates how the dobdc⁴⁻ linker can be integrated into complex, mixed-component systems to fine-tune the material's properties.
The intentional creation of defects, such as missing linkers or metal clusters, is an advanced strategy to modify the properties of MOFs. These defects can introduce hierarchical porosity, create new active sites, and enhance catalytic activity.
The development of MOF-on-MOF architectures, where one MOF is grown epitaxially on the surface of another, is a cutting-edge area of materials science. These composite materials can integrate the functionalities of two different MOFs, leading to synergistic properties. The success of this strategy relies on compatible crystal structures and strong interfacial connections between the two MOF layers.
While specific examples of MOF-on-MOF growth using this compound as the primary linker are not extensively documented in the provided literature, the chemical nature of the resulting MOF-74 surfaces makes them suitable candidates for such architectures. The exposed metal sites and functional groups on the surface of a MOF-74 crystal could serve as nucleation points for the growth of a second MOF layer. This approach could be used to create materials with enhanced catalytic activity, selective transport channels, or improved stability. The principles of interfacial connection and lattice matching would be critical in designing and synthesizing these advanced composite materials.
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The precise arrangement of these building blocks results in materials with well-defined pore structures and high surface areas, making them suitable for a variety of applications.
This compound serves as a key precursor for the synthesis of hydrazone-linked COFs. The synthesis process typically involves a two-step approach. First, the diethyl ester groups of the molecule are converted into hydrazide functionalities, forming 2,5-dihydroxyterephthalohydrazide (B8196700). This intermediate is then reacted with aldehyde-containing building blocks through a condensation reaction.
This reaction forms robust hydrazone linkages (C=N-N), which stitch the molecular components together into a crystalline, porous framework. nih.govmdpi.com The reversibility of the hydrazone bond formation is crucial, as it allows for error-correction during the crystallization process, leading to a more ordered and thermodynamically stable COF structure. nih.gov The resulting COFs often exhibit excellent thermal and chemical stability, which is an improvement over earlier imine-linked COFs. nih.govmdpi.com For instance, hydrazone-linked COFs like COF-42 and COF-43 have shown good thermal stability up to 280 °C. nih.gov
Table 1: Characteristics of Exemplary Hydrazone-Linked COFs
This table presents data for representative hydrazone-linked COFs to illustrate typical properties achievable with this chemistry.
| COF | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) |
|---|---|---|---|
| COF-42 | 710 | 2.8 | 280 |
| COF-43 | 620 | 3.8 | 280 |
The inherent porosity and high surface area of COFs make them exceptional candidates for adsorption and separation technologies. nih.govresearchgate.net COFs derived from precursors like this compound are particularly promising due to the presence of functional groups that can be tailored for specific interactions. The hydroxyl groups on the terephthalate (B1205515) backbone can act as active sites, enhancing the affinity of the COF for specific molecules or ions.
Hydrazone-linked COFs have demonstrated significant potential in the selective adsorption of precious metals from wastewater. nih.gov For example, a hydrazone-linked COF was used for the high-affinity adsorption of Palladium (Pd²⁺) ions, which could then be reused as a catalyst. nih.gov The electron-rich anchoring sites within the COF's porous structure are key to this high adsorption capacity. nih.gov The tunable nature of COF structures allows for the engineering of frameworks designed to capture a wide range of metals, including lithium, lead, mercury, and uranium, addressing critical needs in environmental remediation and resource recovery. nih.gov
Polymer Chemistry and Engineering
In the field of polymer chemistry, this compound is utilized as a specialty monomer to impart unique functionalities into polymer backbones, particularly for enhancing recyclability and performance.
This compound is a valuable monomer for creating advanced polyesters through melt polycondensation. nih.gov Its bifunctional nature, with two hydroxyl groups and two ester groups, allows it to be integrated into polymer chains. When copolymerized with standard monomers, it creates polyesters with modified properties. The presence of the hydroxyl groups along the polymer backbone offers reactive sites for further modifications, cross-linking, or influencing the polymer's physical properties such as service temperature and mechanical strength. nih.gov While its use in polyesters is well-documented, its structure also makes it a suitable candidate for the synthesis of other polymers like polyamides and specialty resins where its specific functionalities can be leveraged.
A significant application of this compound (DHTE) is in the design of Poly(ethylene terephthalate) (PET) copolymers that are easier to chemically recycle. nih.gov By incorporating small amounts of DHTE into the PET backbone during synthesis, the resulting copolymer, Poly(ethylene terephthalate-stat-2,5-dihydroxyterephthalate), can be broken down under much milder conditions than conventional PET. nih.gov This process offers a more environmentally friendly recycling route, as it can be performed effectively in water, a green and inexpensive solvent. nih.gov
The depolymerization of these copolymers yields the original monomers, including terephthalic acid and ethylene (B1197577) glycol, along with 2,5-dihydroxyterephthalic acid. nih.gov These recovered small molecules can then be purified and used to produce virgin-quality polymer, creating a closed-loop recycling system. nih.govdedietrich.com
The enhanced recyclability of PET-DHTE copolymers is due to a specific chemical mechanism known as neighboring group participation. nih.gov During hydrolysis, the hydroxyl group on the DHTE unit, which is in close proximity to the ester linkage in the polymer backbone, acts as an internal catalyst. This intramolecular catalysis, or neighboring group participation, selectively accelerates the cleavage of the ester bond at the DHTE sites. nih.gov
This autocatalytic process dramatically lowers the energy required for the reaction to proceed. Research has shown that incorporating DHTE can decrease the Arrhenius activation energy for depolymerization by nearly 50%. nih.gov This translates to a potential reduction in depolymerization time by a factor of up to one million under ambient conditions compared to PET homopolymer, enabling low-energy chemical recycling in water at temperatures between 150-200 °C. nih.gov
Table 2: Effect of DHTE Content on PET Copolymer Hydrolysis
Data adapted from research on PET-DHTE copolymer hydrolysis, demonstrating the impact of the comonomer on recycling efficiency.
| DHTE Loading (mol %) | Pseudo-first order rate constant (k) | Arrhenius Activation Energy (Ea) |
|---|---|---|
| Increasing | Increases monotonically | Decreases |
Copolymers for Chemical Recycling of Poly(ethylene terephthalate) (PET)
Electronic and Optoelectronic Materials
This compound is a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While not always a direct component in the final device, its derivatives form the basis of more complex, functional molecules and polymers. For instance, it is the starting material for synthesizing linearly fused benzodipyrrole-based systems and indolo[3,2-b]carbazoles, which are classes of compounds investigated for their excellent charge transfer properties and suitability for OLED and OPV applications. mdpi.com
Furthermore, conjugated polymers, which are the active materials in many organic electronic devices, have been synthesized from precursors derived from this compound. An example is the synthesis of a poly(alkoxyphenylenevinylene) (APPV) derivative that is fluorescent and potentially conductive, making it a candidate for creating molecular-scale optical or electronic wires. The compound is also listed in patent literature as a potential component in imaging media, which includes organic electroluminescent devices like OLEDs.
This compound (DDT), a simple, single-benzene-based molecule, is a notable fluorophore. It exhibits strong blue fluorescence in both solution and solid states. This luminescence is attributed to its molecular structure, which features electron-donating hydroxyl groups and electron-accepting carbonyl groups (a "push-pull" system), as well as a planar structure enforced by intramolecular hydrogen bonds.
The inherent fluorescent properties of DDT have been harnessed for various applications. Researchers have demonstrated that its crystals can function as an efficient 1D optical waveguide. The manipulation of its fluorescence is also possible; blocking the intramolecular hydrogen bonds can render the compound non-fluorescent, while deprotonation of its hydroxyl groups can shift the fluorescence from blue to yellow. This tunability makes it a subject of interest for applications in sensors and fluorescence patterning. In the field of dental materials, it has been used to impart natural tooth fluorescence to dental compositions, although it can cause yellowing in the presence of zirconia. Its utility as a foundational structure for more complex dyes is also recognized, with studies focusing on creating new fluorescent systems based on its terephthalate core.
The formation of charge-transfer cocrystals is a strategy to develop new materials with tailored optoelectronic properties. These cocrystals are typically formed between electron-rich donor molecules and electron-poor acceptor molecules. While direct research on charge transfer cocrystals of this compound for photoelectric applications is limited in the available literature, highly relevant work has been done on its parent compound, 2,5-dihydroxyterephthalic acid. A charge-transfer cocrystal complex based on 2,5-dihydroxyterephthalic acid was synthesized and showed a high photocurrent ratio between illuminated and dark states, making it a promising candidate for photoelectric detectors.
The intrinsic properties of this compound, which include intramolecular charge transfer characteristics, suggest its potential as a component in such functional materials. Its derivatives have been synthesized into larger, complex systems where charge transfer properties are essential for applications in organic photovoltaics and electronics. mdpi.com
Catalysis Research
This compound serves as a crucial building block in the development of sophisticated catalytic systems. Its unique electronic and structural properties, particularly when incorporated into larger molecular frameworks, have opened new avenues in catalysis research.
A significant area of research has been the exploitation of the redox properties of coordination complexes involving the 2,5-dihydroxyterephthalate linker. Studies on a family of metal-organic frameworks, specifically M-MOF-74 (also known as CPO-27), where metal cations (such as Mg, Mn, Co, Zn) are coordinated with the 2,5-dihydroxyterephthalic acid linker, have revealed interesting electrochemical behavior. researchgate.netchemrxiv.org
Research employing Raman spectroelectrochemistry combined with density functional theory (DFT) calculations has shown that the dihydroxyterephthalate linker itself undergoes redox reactions. researchgate.netchemrxiv.org This is a noteworthy finding, as it indicates that the organic component of the framework is redox-active. In many of these M-MOF-74 systems, the metal cations remain in their divalent state during these redox processes, highlighting the central role of the linker in the observed electrochemical properties. researchgate.netchemrxiv.org This inherent redox activity of the linker is a key feature that can be harnessed for catalytic applications where electron transfer processes are fundamental.
The hydroxyl functional groups of the 2,5-dihydroxyterephthalate moiety are fundamental to its role in catalysis, primarily by enabling the formation of stable, catalytically active structures. These hydroxyl groups, along with the carboxylate groups, act as coordination sites for metal ions, leading to the self-assembly of metal-organic frameworks. acs.orgresearchgate.net The deprotonation of these hydroxyl groups is a critical step in the synthesis of MOFs, allowing for strong coordination with the metal centers. rsc.org
The arrangement of these hydroxyl groups provides specific coordination environments that can influence the catalytic activity of the resulting material. For instance, in MOF-74, the hydroxyl groups, along with the carboxylate oxygens, create a high density of open metal sites, which are believed to be crucial for their gas sorption and potential catalytic properties. chemrxiv.org While direct studies on the catalytic performance of the hydroxyl groups in the diethyl ester form are limited, their role as the primary binding sites for the creation of catalytically active MOF structures is well-established. acs.orgresearchgate.net
The use of this compound as a precursor for the 2,5-dihydroxyterephthalic acid linker has led to significant advancements in MOF-based catalysis. The resulting MOFs, particularly the MOF-74 series, are noted for their high porosity, large surface areas, and the presence of coordinatively unsaturated metal sites, making them highly effective heterogeneous catalysts. researchgate.net
The synthesis of these MOFs can be achieved through various methods, including environmentally friendly water-based routes. rsc.orgresearchgate.net The resulting crystalline structures feature one-dimensional channels decorated with accessible metal and functional organic sites, which are prime locations for catalytic reactions.
Table 1: Examples of MOFs synthesized using 2,5-dihydroxyterephthalic acid
| MOF Name | Metal Ion (M) | Key Structural Feature | Potential Application | Reference |
|---|---|---|---|---|
| M-MOF-74 | Mg, Mn, Co, Zn | Honeycomb nano-framework with open metal sites | Gas Sorption, Electrochromism, Catalysis | researchgate.netchemrxiv.org |
| Ni2(dhtp) | Ni | 1D channels with high density of active sites | Gas Sorption, Catalysis | rsc.orgresearchgate.net |
| Zr-MOFs | Zr | High thermal and chemical stability | Gas Storage and Separation, Catalysis | acs.orgresearchgate.net |
While the porous nature and active sites within MOFs derived from 2,5-dihydroxyterephthalic acid suggest their potential to stabilize transition states in organic transformations, specific research detailing this for transformations catalyzed by these particular MOFs is not extensively documented in the available literature. The confined spaces within the MOF pores could, in theory, provide a microenvironment that selectively stabilizes the transition state of a particular reaction, thereby enhancing the reaction rate and selectivity. This remains an area with potential for future investigation.
The application of MOFs as catalysts for the synthesis of nitrogen-containing heterocycles is a growing field. However, specific examples detailing the use of MOFs derived from this compound for heterocyclic synthesis are not prominently featured in the reviewed research. Given the established catalytic activity of various MOFs in organic synthesis, this presents another promising direction for future research into the applications of these materials.
A fascinating application of MOFs derived from 2,5-dihydroxyterephthalic acid is in the development of one-component catalytic electrodes. Research has demonstrated that thin films of M-MOF-74 (M = Mg, Mn, Co, or Zn) can be synthesized on conductive glass, creating an electrochromic device. researchgate.netchemrxiv.org In these systems, the MOF film itself acts as the active component, changing color in response to an applied voltage. researchgate.netchemrxiv.orgchemrxiv.org
This electrochromic effect is driven by the redox reactions of the dihydroxyterephthalate linker within the MOF structure. researchgate.netchemrxiv.org The ability of the MOF to be coated as a stable, thin film and undergo reversible redox reactions makes it a prime candidate for a one-component catalytic electrode, where the catalyst is integrated directly into the electrode structure. This could have implications for the development of new sensors, electrocatalytic systems, and smart devices.
MOF-Based Catalysis
Supramolecular Chemistry and Molecular Recognition
The specific arrangement of functional groups on the this compound molecule makes it a subject of significant interest in supramolecular chemistry. This field explores the chemistry "beyond the molecule," focusing on the non-covalent interactions that govern molecular assembly and recognition.
Construction of Covalent Modular Structures (e.g., Rotaxanes)
While the structural features of this compound, such as its rigid aromatic spacer and potential binding sites, make it a plausible candidate for inclusion in mechanically interlocked molecular architectures like rotaxanes, a review of the available scientific literature does not currently show specific examples of its use in the synthesis of these structures. Rotaxanes, which consist of a dumbbell-shaped molecule threaded through a macrocycle, rely on specific templating interactions, and to date, other building blocks have been more commonly employed.
Halogen-Bonding Interactions in Hexasubstituted Aromatic Systems
The this compound scaffold allows for further substitution on the aromatic ring, creating hexasubstituted systems where halogen bonding plays a key role in dictating supramolecular assembly. By introducing halogen atoms (e.g., bromine, iodine) at the 3- and 6-positions, researchers have created functionality-rich synthons for crystal engineering.
In the crystal structures of diethyl 2,5-dibromo-3,6-dihydroxyterephthalate and diethyl 2,5-diiodo-3,6-dihydroxyterephthalate, halogen bonding is a dominant organizing force. Each molecule can participate in four symmetrically equivalent CAr–X···Ocarbonyl (where X is Br or I) halogen bonds with its neighbors. In this interaction, the halogen atom acts as the donor (Lewis acid) and the oxygen of the carbonyl group acts as the acceptor (Lewis base). This results in a "supramolecular weaving" pattern, demonstrating the power of halogen bonding to control the solid-state arrangement of molecules.
Hydrogen Bonding Networks in Crystal Structures
Hydrogen bonding is a defining characteristic of the crystal structure of this compound and its derivatives. The interplay between the hydroxyl (-OH) and the ester (–COOC₂H₅) groups gives rise to both intramolecular and intermolecular hydrogen bonds.
Below is a table detailing the hydrogen bonding parameters observed in the crystal structure of a diiodinated derivative.
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| O(2)–H(2)···O(11) | 0.98(3) | 1.90(3) | 2.778(4) | 149(4) |
| O(5)–H(5)···O(8) | 0.98(3) | 1.87(3) | 2.753(4) | 150(4) |
| Data sourced from a study on Diethyl 2,5-Dihydroxy-3,6-diiodoterephthalate. |
Foldamer Design and Conformational Studies
Foldamers are synthetic oligomers that mimic the ability of proteins and nucleic acids to adopt specific, folded conformations. The design of foldamers often requires rigid monomers that can direct the folding process in a predictable manner. While this compound possesses a well-defined and rigid core, a review of the scientific literature does not indicate its specific application as a monomer unit in the design or conformational study of foldamers. Research in this area tends to focus on other classes of molecules, such as non-natural amino acids and other aromatic systems.
Environmental Remediation and Sensing
The study of how chemical compounds behave in and interact with the environment is crucial for assessing their potential impact. Certain stable, well-characterized molecules can serve as models to understand the broader behavior of a class of related chemicals.
Model Compound for Environmental Fate Studies of Esterified Aromatic Compounds
This compound is listed in environmental chemical databases, such as the EPA's CompTox Chemicals Dashboard (DTXSID5064045), which suggests it is a compound of interest for environmental screening and assessment. epa.gov However, a detailed review of the available literature does not reveal specific studies where it has been explicitly used as a model compound to investigate the environmental fate and transport of the broader class of esterified aromatic compounds. Such studies would involve tracking its degradation, partitioning in soil and water, and potential for bioaccumulation, but this specific application is not prominently documented.
Degradation of Chemical Agents via Metal-Organic Framework Compositions
Metal-Organic Frameworks synthesized using 2,5-dihydroxyterephthalic acid (also known as H₄DOBDC or DHTA) as a building block have demonstrated significant potential in the catalytic degradation of chemical warfare agents (CWAs). google.comacs.org MOFs, particularly those with zirconium (Zr) and titanium (Ti) metal centers, are effective catalysts for hydrolyzing organophosphorus nerve agents like sarin (B92409) (GB) and its simulants. acs.orgresearchgate.net
A key advantage of these MOF-based systems is their ability to operate in non-aqueous conditions, which is crucial for decontaminating sensitive equipment and electronics where water-based methods would be corrosive and damaging. google.comresearchgate.net For instance, Zr-based MOFs can effectively degrade CWAs and their simulants, such as diisopropyl fluorophosphate (B79755) (DFP) and diethyl chlorophosphate (DECP), in organic solvents like methanol (B129727). researchgate.net The high density of active metal sites and the porous nature of these frameworks, such as in the UiO-66 series, allow for the efficient breakdown of these toxic compounds into less harmful products. researchgate.netnih.gov Research has shown that modifying the linkers or metal centers within the MOF structure can further enhance catalytic activity and selectivity for specific agents. researchgate.net
Pollutant Removal Applications (e.g., Dyes, Antibiotics)
MOFs derived from 2,5-dihydroxyterephthalic acid, such as Co-MOF-74 and Ni-MOF-74, are highly effective in removing organic pollutants from water. mdpi.comresearchgate.net These materials act as robust photocatalysts and adsorbents for various contaminants, including industrial dyes and antibiotics. uah.es
In dye degradation, cobalt-based MOFs have been shown to efficiently decompose dyes like methylene (B1212753) blue (MB), methyl violet, and methyl orange under visible light. mdpi.commdpi.comnih.gov The mechanism often involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which break down the complex dye molecules. mdpi.com Bimetallic MOFs, incorporating metals like cobalt, nickel, or zinc with the dihydroxyterephthalate linker, often exhibit enhanced photocatalytic activity due to synergistic effects between the metal centers that improve charge separation and reduce electron-hole recombination. mdpi.comnih.govhep.com.cn
These MOFs are also proficient at removing antibiotics from wastewater. For example, Zn/Cr-MOFs/TiO₂ composites have demonstrated a high adsorption capacity for levofloxacin (B1675101) hydrochloride, reaching up to 246.3 mg/g. mdpi.com Similarly, Co-MOF-74 has been used to create magnetic composites for the efficient extraction of pollutants like Congo Red and various phenolic compounds. researchgate.net The high porosity and tunable surface chemistry of these frameworks allow for strong interactions with pollutant molecules through mechanisms like π-π stacking, hydrogen bonding, and electrostatic interactions. uah.es
| MOF Composite | Target Pollutant | Application | Finding |
| Co-MOF-74 | Methylene Blue, Methyl Orange | Photocatalytic Degradation | Achieved over 90% degradation efficiency. mdpi.comresearchgate.net |
| Zn/Cr-MOFs/TiO₂ | Levofloxacin Hydrochloride | Adsorption | Maximum adsorption capacity of 246.3 mg/g. mdpi.com |
| Co/Ni-MOF@BiOI | Methylene Blue | Photocatalytic Degradation | Enhanced visible light absorption and degradation efficiency. mdpi.com |
| MOF-74(Co) Hybrid | Congo Red, Phenolic Compounds | Adsorption/Extraction | High extraction capacity (180 mg/g for Congo Red) and recyclability. researchgate.net |
Selective Ion Sensing (e.g., Aluminum Ions) using Derivatives
Derivatives of this compound are integral to creating luminescent metal-organic frameworks (LMOFs) that function as highly selective chemical sensors. These sensors are particularly effective for detecting metal ions, such as aluminum (Al³⁺), in aqueous environments. bohrium.comresearchgate.net
The sensing mechanism is typically based on fluorescence modulation—either "turn-on" or "turn-off" responses. For example, a zirconium-based MOF composite, UiO-(OH)₂@RhB, which uses 2,5-dihydroxyterephthalic acid as the linker, was developed for the ratiometric fluorescence sensing of Al³⁺ ions. bohrium.com Another study reported on hierarchical Ti-MOF microflowers, also built with the dihydroxyterephthalate linker, that can both selectively detect and simultaneously remove Al³⁺ ions from water. researchgate.net These Ti-MOF sensors exhibit a low detection limit of 75 nM and a high adsorption capacity. researchgate.net
The selectivity for Al³⁺ arises from specific interactions between the ion and the MOF's active sites, such as the free amino groups in functionalized linkers or the phenolic hydroxyl groups of the dihydroxyterephthalate itself. bohrium.commdpi.com These interactions can lead to a chelation-enhanced fluorescence effect, causing a significant increase in emission intensity upon binding with Al³⁺, allowing for its sensitive and selective detection even in the presence of other competing cations. researchgate.netnih.gov
Heavy Metal and Radionuclide Adsorption
MOFs synthesized with 2,5-dihydroxyterephthalic acid, particularly the MOF-74 series (also known as CPO-27), have demonstrated remarkable capabilities in adsorbing heavy metals and radionuclides from contaminated water. nih.gov The structure of MOF-74 features a high density of open metal sites, which act as strong binding locations for various pollutants. frontiersin.org
Bimetallic versions, such as CoMn-MOF-74, have shown enhanced performance for arsenic adsorption, with a high capacity attributed to the synergistic effects of the two metals and an abundance of active sites. mdpi.com Similarly, mechanochemically synthesized Zn-MOF-74 has been reported as an effective adsorbent for heavy metals. nih.gov A study using a carbonized Mn-based MOF derived from the dihydroxyterephthalate linker reported high adsorption capacities for multiple ions, including Cd(II), Pb(II), and Cu(II). bohrium.com
Beyond heavy metals, these MOFs are also effective in capturing radionuclides. A Co(II)-based MOF showed the ability to detect low concentrations of uranyl ions (UO₂²⁺) through fluorescence quenching, highlighting its potential for monitoring nuclear waste streams. researchgate.net
| MOF Adsorbent | Target Ion | Adsorption Capacity | Key Feature |
| CoMn-MOF-74 | Arsenic (As) | High | Bimetallic synergy enhances performance. mdpi.com |
| Carbonized Mn-MOF | Cd(II) | 88.46 mg/g | High water stability after carbonization. bohrium.com |
| Carbonized Mn-MOF | Pb(II) | High | Effective for multiple heavy metals. bohrium.com |
| Co(II)-MOF | Uranyl (UO₂²⁺) | Not quantified | Acts as a fluorescent sensor for detection. researchgate.net |
Biological and Pharmaceutical Research (as Precursors/Building Blocks)
In the realms of biological and pharmaceutical research, this compound and its parent acid are recognized as versatile chemical building blocks. nordmann.globalnbinno.com They serve as foundational precursors for the synthesis of more complex molecules with specific biological activities or for the design of advanced drug delivery systems. nbinno.comdataintelo.com
Precursor for Bioactive Compounds Development
2,5-Dihydroxyterephthalic acid is a crucial intermediate in the synthesis of a variety of bioactive compounds. nordmann.global Its structure, featuring both hydroxyl and carboxylic acid groups, allows for diverse chemical modifications, making it a valuable scaffold for creating complex molecular frameworks. nordmann.globalnbinno.com
For instance, it has been used as a component in a copper-catalyzed reaction to produce symmetrical biaryls, which are important structural motifs in many biologically active molecules. researchgate.net In another innovative application, this compound is converted into 2,5-dihydroxyterephthalohydrazide (DHTH). rsc.org This derivative then serves as a key precursor for synthesizing a novel hydrazone-linked covalent organic framework (COF). This COF acts as an efficient catalyst for the green synthesis of 1,2,4-triazolidine-3-thiones, a class of heterocyclic compounds with known biological activities. rsc.org The low toxicity profile of the parent acid, as observed in some animal studies, further supports its use as a candidate biomaterial precursor. uliege.be
Building Block for New Drug Design and Synthesis
The role of this compound as a building block is prominent in the field of new drug design, particularly in the development of advanced drug delivery systems. nbinno.comijprajournal.com The parent acid, 2,5-dihydroxyterephthalic acid, is used to construct biocompatible MOFs that can encapsulate and release therapeutic agents in a controlled manner. mdpi.commdpi.com
The CPO-27/MOF-74 series, frequently synthesized with this linker and various metal ions (e.g., Mg²⁺, Ni²⁺, Co²⁺), has been extensively studied for this purpose. mdpi.comnih.gov These MOFs possess high porosity and large surface areas, allowing for significant drug loading. ijprajournal.com Researchers have successfully incorporated a range of drugs into these frameworks, including:
Gaseous therapeutics like nitric oxide (NO), which has antibacterial and wound-healing properties. nih.gov
Anti-inflammatory drugs such as ibuprofen (B1674241) and curcumin. uliege.bemdpi.com
Analgesics like aspirin (B1665792) and paracetamol. mdpi.com
By creating hybrid MOFs with different metal ratios (e.g., mixing Mg-MOF-74 and Zn-MOF-74), researchers can fine-tune the degradation rate of the framework, thereby controlling the release kinetics of the encapsulated drug. mdpi.com This application demonstrates the compound's utility not just as a precursor to an active ingredient, but as a fundamental component in the architectural design of modern therapeutic systems. nih.gov
Role in Nanozyme Formation
This compound serves as a key precursor in the synthesis of organic linkers for a class of advanced nanomaterials known as Metal-Organic Frameworks (MOFs), which can exhibit enzyme-mimicking properties. rsc.orgrsc.org These MOF-based nanozymes are a focus of intensive research due to their stability, high surface area, and tunable catalytic activities. researchgate.netmdpi.com
The primary contribution of this compound is as a starting material for producing 2,5-dihydroxyterephthalic acid (H4dhtp), also referred to as DOBDC. rsc.orgresearchgate.netresearchgate.net Through chemical synthesis, the ester groups of this compound are converted to carboxylic acid groups to form the H4dhtp linker. This linker molecule is then reacted with metal ions, such as nickel, to self-assemble into highly ordered, porous MOF structures. rsc.org
A prominent example is the formation of the MOF Ni2(dhtp), also known as CPO-27-Ni or MOF-74(Ni). rsc.org In a water-based synthesis, 2,5-dihydroxyterephthalic acid is combined with an aqueous solution of nickel acetate (B1210297). rsc.org The reaction proceeds via the deprotonation of the H4dhtp linker by the acetate counterion, which leads to the formation of a soluble nickel-linker adduct that then assembles into the final MOF structure. rsc.org The resulting material possesses a high specific surface area, with reported values of 1233 m²/g. rsc.org
MOFs derived from linkers like H4dhtp are investigated as nanozymes, which are nanomaterials that mimic the catalytic functions of natural enzymes. rsc.orgmdpi.com A significant area of this research is in developing MOFs with peroxidase-like activity. nih.govnih.govnih.gov These nanozymes can catalyze the oxidation of substrates in the presence of hydrogen peroxide, similar to the natural peroxidase enzyme. nih.govresearchgate.net The well-defined porous structure and the presence of catalytically active metal centers within the MOF are crucial for this function. mdpi.com The versatility in the choice of metal ions and organic linkers allows for the rational design of MOF-based nanozymes for various applications in biochemical analysis and catalysis. rsc.org
Application in Dental Materials as a Fluorescent Dye
In the field of restorative dentistry, achieving an aesthetic result that seamlessly mimics the natural dentition is a primary goal. Natural teeth exhibit fluorescence, emitting a blue-white light under ultraviolet (UV) illumination, which contributes to their vitality and brightness. researchgate.netnih.gov To replicate this optical property, fluorescent agents are often incorporated into dental composite resins. researchgate.netthejcdp.com
This compound has been identified and utilized as a fluorescent dye in dental compositions. google.com A key research finding is that this compound possesses a fluorescence maximum that closely aligns with that of natural dentin and enamel, making it a candidate for imparting a lifelike appearance to restorations. google.com The desired fluorescence for dental materials should result in a blue-white appearance, which typically corresponds to a maximum emission wavelength in the range of 410 nm to 475 nm. google.com Human dentin, which is more fluorescent than enamel, shows emission peaks between 420 and 450 nm. nih.gov
Despite its favorable fluorescence emission profile, detailed research has revealed a significant drawback associated with the use of this compound in dental materials. google.com The compound itself is yellow and has been found to cause yellowing in dental compositions. google.com This discoloration issue is particularly pronounced in formulations that contain zirconia-silica nanoclusters, where the presence of the dye can lead to a deep yellow color even at low concentrations. google.com This yellowing effect can occur even without zirconia, though to a lesser extent. google.com This has led to research into alternative compounds that can provide the necessary fluorescence without the undesirable yellowing effect. google.com
Advanced Characterization Techniques in Research
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of Diethyl 2,5-dihydroxyterephthalate. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible and Fluorescence spectroscopy each offer unique insights into the molecule's constitution and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can map out the carbon-hydrogen framework.
Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present. A study utilizing deuterated chloroform (B151607) (CDCl₃) as a solvent reported the following chemical shifts: a singlet at 10.14 ppm attributed to the two hydroxyl (-OH) protons, a singlet at 7.47 ppm for the two aromatic protons on the benzene (B151609) ring, a quartet between 4.34-4.45 ppm for the four methylene (B1212753) (-CH₂-) protons of the ethyl groups, and a triplet at 1.40 ppm (with a coupling constant J = 7.5 Hz) for the six methyl (-CH₃) protons of the ethyl groups.
¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.14 | Singlet (s) | 2H | Hydroxyl Protons (-OH) |
| 7.47 | Singlet (s) | 2H | Aromatic Protons (Ar-H) |
| 4.34-4.45 | Quartet (q) | 4H | Methylene Protons (-CH₂-) |
| 1.40 | Triplet (t) | 6H | Methyl Protons (-CH₃-) |
Carbon-13 NMR spectroscopy is used to determine the types of carbon atoms in a molecule. Based on the symmetrical structure of this compound, five distinct signals are expected in its ¹³C NMR spectrum. These would correspond to the methyl carbons of the ethyl groups, the methylene carbons of the ethyl groups, the aromatic carbons bonded to hydrogen, the aromatic carbons bonded to the hydroxyl groups, and the carbonyl carbons of the ester groups. While commercial and database sources indicate the availability of ¹³C NMR spectra for this compound, specific chemical shift data are not detailed in the surveyed literature. nih.gov
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic molecules. The primary linker used for this class of MOFs is 2,5-dihydroxyterephthalic acid, the parent acid of this compound. uwo.cauib.no The synthesis of these frameworks typically involves the deprotonation of the carboxylic acid groups to coordinate with the metal centers.
Research into MOFs often employs specialized solid-state NMR (SSNMR) techniques to probe the local environment of the metal centers (e.g., ²⁷Al, ⁶⁷Zn, ⁹¹Zr) and the framework's structure and dynamics. mdpi.comnih.govuni-halle.de However, literature on the direct use of this compound as a linker to form MOFs is not found. Consequently, specialized NMR studies, such as ²⁵Mg NMR, on MOFs derived directly from the diethyl ester are not reported in scientific literature. The research focus remains on MOFs synthesized from the corresponding acid. uwo.cauib.no
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, the FTIR spectrum is expected to show characteristic absorption bands. These include a broad band for the O-H stretching of the hydroxyl groups, sharp, strong bands for the C=O stretching of the ester functional groups, C-O stretching bands, and bands corresponding to the C=C stretching of the aromatic ring. While various sources confirm the use of FTIR for structural confirmation, specific, cited wavenumber data for these peaks are not available in the reviewed literature. chemicalbook.comtcichemicals.comthermofisher.com
UV-Visible and Fluorescence Spectroscopy
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. This compound exhibits interesting optical properties, functioning as a single-benzene-based fluorophore. Research has shown that it is blue-emissive in both solution and solid states. This fluorescence is attributed to the "push-pull" electronic structure created by the electron-donating hydroxyl groups and the electron-withdrawing ester groups on the benzene ring.
The absorption and emission properties are sensitive to the solvent environment. The table below summarizes the maximum absorption (λ_abs) and emission (λ_em) wavelengths in various solvents. This solvatochromism, or change in color with solvent polarity, is a characteristic feature of the compound.
UV-Visible Absorption and Fluorescence Emission Data for this compound in Various Solvents
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |
|---|---|---|
| Dichloromethane | 344 | 425 |
| Tetrahydrofuran | 346 | 436 |
| Acetonitrile | 345 | 443 |
| Dimethylformamide | 352 | 468 |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. The analysis is performed by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
While specific XPS studies on this compound are not widely detailed in public literature, the application of this technique would provide significant insights. An XPS survey scan would identify the constituent elements—carbon, oxygen, and hydrogen (though H is not directly detectable)—and detect any surface contaminants. High-resolution scans of the C 1s and O 1s regions would be particularly informative. The C 1s spectrum would be deconvoluted to distinguish between the different chemical environments of the carbon atoms, such as C-C/C-H bonds in the aromatic ring, C-O bonds of the hydroxyl and ester groups, and the O-C=O of the carboxylate groups. Similarly, the O 1s spectrum would differentiate between the oxygen in the hydroxyl (-OH) groups and the ester (C=O and C-O-R) groups. These binding energy shifts provide a detailed picture of the compound's surface chemical structure.
Diffraction and Microscopic Techniques
X-ray Diffraction (XRD) for Structural and Crystalline Analysis
X-ray Diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced. From this, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, crystal disorder, and other structural information.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The sample is prepared as a powder, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline structure.
For the related compound, anhydrous 2,5-dihydroxyterephthalic acid, PXRD was instrumental in solving and refining its crystal structure. nih.gov The powder pattern was indexed to a primitive triclinic cell, and the structure was solved using Monte Carlo simulated annealing techniques followed by Rietveld refinement. nih.govsigmaaldrich.com This analysis revealed that the molecules are linked into chains by strong hydrogen bonds between the carboxylic acid groups. nih.govsigmaaldrich.com A similar approach for this compound would involve measuring its powder diffraction pattern and comparing it to calculated patterns from known crystal structures or using it to identify the crystalline phase and assess its purity.
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction provides the most precise and unambiguous determination of a compound's molecular structure. A single crystal is mounted and rotated in the X-ray beam, and the resulting diffraction patterns are collected and analyzed to build an accurate 3D model of the molecule.
While the full crystal structure of this compound is available from the Cambridge Structural Database (CSD), detailed research findings are more extensively published for its derivatives. nih.gov A study on Diethyl 2,5-Dihydroxy-3,6-diiodoterephthalate provides a clear example of the data obtained from this technique. sigmaaldrich.comtcichemicals.com The analysis showed significant steric congestion, forcing the ester groups to be nearly orthogonal to the benzene ring plane. sigmaaldrich.comtcichemicals.com The crystal structure consists of stacks of molecules aligned and joined by hydrogen bonds. sigmaaldrich.comtcichemicals.com This type of detailed structural information, including precise bond lengths, angles, and hydrogen bonding parameters, is essential for understanding the compound's properties and behavior in the solid state. sigmaaldrich.comtcichemicals.com
| Parameter | Value |
|---|---|
| Chemical Formula | C12H12I2O6 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.6366 (3) |
| b (Å) | 15.2016 (6) |
| c (Å) | 11.4550 (5) |
| β (°) | 109.118 (4) |
| Volume (ų) | 1419.64 (10) |
| Z | 4 |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. A focused beam of electrons is scanned across the sample, and the interaction of the electrons with the sample produces various signals that are collected to form an image. SEM is invaluable for characterizing the morphology, or surface topography and texture, of a material.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. TEM can achieve significantly higher resolution than light microscopy and is a powerful tool for observing the internal structure of materials at the nanoscale.
For a compound like this compound, TEM would be particularly useful for examining the fine details of its crystalline structure. It can be used to visualize crystal lattice fringes, identify dislocations and other crystalline defects, and determine the structure of nanoparticles or thin films. nih.gov If the compound were synthesized in nanocrystalline form, TEM would be essential for characterizing the size distribution, shape, and crystallinity of the individual nanoparticles. nih.gov Furthermore, selected area electron diffraction (SAED), a technique available in TEM, can be used to obtain diffraction patterns from nanoscale regions of the sample, providing localized crystallographic information.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,5-dihydroxyterephthalic acid |
| Diethyl 2,5-Dihydroxy-3,6-diiodoterephthalate |
| Dimethyl dichlorodihydroxyterephthalate |
| Diethyl dibromodihydroterephthalate |
Porosity and Surface Area Analysis
The analysis of porosity and surface area is fundamental in characterizing materials intended for applications such as catalysis, adsorption, and separation. These properties determine how a material interacts with its surrounding environment.
The Brunauer-Emmett-Teller (BET) theory is a widely used method for determining the specific surface area of solid materials. chemspider.com The technique involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. chemicalbook.comthermofisher.com By measuring the amount of gas adsorbed at various pressures, the BET equation is used to calculate the quantity of gas required to form a single molecular layer (a monolayer) on the surface. chemspider.com This information, combined with the cross-sectional area of the adsorbate molecule, yields the specific surface area, a critical parameter for materials used in applications where surface interactions are important. chemspider.comtcichemicals.com
Despite its utility, specific studies reporting the BET surface area for this compound could not be located in the surveyed literature. This is likely because as a non-porous molecular solid, its surface area is not a primary characteristic of interest compared to porous materials like metal-organic frameworks (MOFs) which are sometimes synthesized from its parent acid, 2,5-dihydroxyterephthalic acid. rsc.orgnih.gov
Gas adsorption studies are essential for evaluating the capacity of a material to capture and store gases, a key function for applications in gas separation and storage. rsc.org These studies measure the amount of a specific gas adsorbed onto a material's surface as a function of pressure at a constant temperature, generating an adsorption isotherm. The shape of the isotherm can provide information about the material's porosity and the nature of the gas-solid interaction. While gas adsorption is a critical characterization for porous materials, research detailing gas adsorption studies specifically on this compound is not present in the available literature. Such studies are more common for derivatives, such as the microporous metal-organic framework Ni₂(dhtp) (where H₄dhtp is 2,5-dihydroxyterephthalic acid), which has been investigated for its carbon dioxide adsorption properties. rsc.org
Thermal Analysis
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. abo.fi
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. youtube.comtainstruments.com A TGA instrument consists of a high-precision balance, a furnace, and a temperature programmer. youtube.com The resulting data is a TGA curve, which plots mass change versus temperature. This analysis is used to determine the thermal stability of materials, study decomposition mechanisms, and quantify the composition of multi-component systems. tainstruments.com Events like decomposition or evaporation result in mass loss. tainstruments.com
While TGA is a standard method for thermal characterization, specific TGA thermograms or detailed decomposition studies for this compound were not found in the reviewed scientific literature.
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same controlled temperature program. abo.fihitachi-hightech.com The DTA curve plots this temperature difference (ΔT) against temperature. abo.fihitachi-hightech.com Endothermic events (e.g., melting, boiling) or exothermic events (e.g., crystallization, oxidation) in the sample cause a deviation in ΔT from the baseline. hitachi-hightech.com This allows for the determination of transition temperatures such as melting points, glass transitions, and crystallization temperatures. abo.fi
Specific DTA curves for this compound are not available in the public domain. However, its melting point, a key thermal event detectable by DTA, is reported by various suppliers.
Table 1: Reported Melting Points for this compound
| Reported Melting Point (°C) | Source |
| 135-137 | sigmaaldrich.comcookechem.com |
| 134.0 to 138.0 | tcichemicals.comtcichemicals.com |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of a sample as it is heated or cooled. In the context of this compound, DSC is primarily employed to determine its melting point and purity. The analysis involves heating a small sample of the compound at a controlled rate and measuring the difference in heat flow between the sample and a reference.
A key finding from the analysis of this compound is its melting point, which is observed in the range of 134 °C to 138 °C. tcichemicals.comtcichemicals.com This is recorded as a distinct endothermic peak on the DSC thermogram, representing the energy absorbed by the compound to transition from a solid to a liquid state. The sharpness and position of this peak can also provide an indication of the sample's purity.
Table 1: Physical Properties of this compound Determined by DSC
| Property | Value |
| Melting Point (°C) | 135-137 sigmaaldrich.comsigmaaldrich.com |
Chromatographic Techniques
Chromatographic techniques are indispensable for the separation, identification, and purification of this compound. These methods are based on the principle of distributing the components of a mixture between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is a critical tool for assessing the purity of this compound. Commercial suppliers often specify a purity of greater than 95.0% as determined by HPLC. tcichemicals.comtcichemicals.comcymitquimica.com
In a typical HPLC analysis of a phthalate (B1215562) like this compound, a reversed-phase column, such as a C18 column, is often used as the stationary phase. nih.gov The mobile phase is typically a mixture of a buffered aqueous solution and an organic solvent like acetonitrile, often run in a gradient to ensure efficient separation. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. nih.gov The retention time and the area of the peak corresponding to the compound are used for its identification and quantification, respectively.
Table 2: Purity of this compound as Determined by HPLC
| Purity Specification | Analytical Method |
| >95.0% tcichemicals.comtcichemicals.comcymitquimica.com | HPLC |
| 97% | Assay sigmaaldrich.comsigmaaldrich.com |
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates analytes based on their size or hydrodynamic volume. windows.net This technique is particularly useful for characterizing polymers, separating them based on their molecular weight distribution. polymerchar.com The stationary phase in GPC consists of a porous gel material. windows.net Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. windows.net
While GPC is a powerful tool for polymer analysis, it is generally not the primary technique for the routine analysis of a small molecule like this compound. For small molecules, techniques like HPLC offer better resolution and are more suitable for purity determination and quantification. GPC would be more relevant if this compound were used as a monomer in a polymerization reaction, and the resulting polymer's molecular weight distribution needed to be determined. In such a scenario, GPC could be used to monitor the progress of the polymerization and characterize the final polymer product. polymerchar.com
Theoretical and Computational Investigations
Theoretical and computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of Diethyl 2,5-dihydroxyterephthalate at a molecular level. These methods complement experimental findings, offering insights into dynamic processes, reaction mechanisms, and the prediction of material performance.
Emerging Research Directions and Future Perspectives
The scientific community continues to explore the potential of Diethyl 2,5-dihydroxyterephthalate and its derivatives, pushing the boundaries of materials science, sustainable chemistry, and supramolecular engineering. Emerging research focuses on optimizing its use in functional materials, developing greener synthetic methods, designing next-generation hybrid systems, and integrating it into a circular economy. The unique structural and electronic properties of this compound make it a versatile building block for creating novel materials with tailored functions.
Q & A
Q. What are the standard protocols for synthesizing Diethyl 2,5-dihydroxyterephthalate, and how is purity ensured?
Methodological Answer: DHTA is synthesized via esterification of 2,5-dihydroxyterephthalic acid using ethanol under acid catalysis. A detailed procedure involves refluxing the dihydroxy acid with excess ethanol and sulfuric acid, followed by purification via recrystallization. Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy to verify esterification completion and high-performance liquid chromatography (HPLC) to assess impurities . For MOF applications, dimethyl analogs (e.g., dimethyl 2,5-dihydroxyterephthalate) are synthesized similarly, with protocols emphasizing anhydrous conditions to prevent hydrolysis .
Q. How is this compound characterized structurally and functionally for MOF applications?
Methodological Answer: Key characterization techniques include:
- X-ray diffraction (XRD) : To confirm crystallinity and framework topology in MOFs .
- FT-IR spectroscopy : To identify hydroxyl (-OH) and carboxylate (-COO⁻) functional groups critical for metal coordination .
- Thermogravimetric analysis (TGA) : To evaluate thermal stability and decomposition profiles under inert atmospheres .
- N₂ adsorption (BET) : To measure surface area and pore size distribution in MOFs, with DHTA-based MOFs showing surface areas >1,000 m²/g .
Q. What role does DHTA play in defining the topology of metal-organic frameworks (MOFs)?
Methodological Answer: DHTA acts as a ditopic linker in MOFs, coordinating with metal nodes (e.g., Zn²⁺, Mg²⁺) to form 1D chains or 3D networks. The hydroxyl groups enable post-synthetic modifications (e.g., covalent grafting of tetraethylenepentamine for CO₂ adsorption) . Its rigidity and symmetry favor isoreticular expansion, allowing pore size tuning from 3.8 Å to 28.8 Å .
Advanced Research Questions
Q. How can synthesis conditions be optimized to enhance DHTA crystallinity in MOFs?
Methodological Answer: Crystallinity depends on:
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve metal-linker coordination .
- Reaction temperature : Solvothermal synthesis at 85–120°C enhances framework stability .
- Metal-to-ligand ratio : A 1:1 molar ratio minimizes defects in Zn-based MOFs . Contradictions in crystallinity data (e.g., broad XRD peaks) may arise from local ligand disorder, resolvable via in situ XRD monitoring during synthesis .
Q. What strategies exist to functionalize DHTA-based MOFs for targeted applications like gas storage or sensing?
Methodological Answer:
- Postsynthetic modification : Grafting amine groups (e.g., tetraethylenepentamine) onto Mg-MOF-74-DHTA improves CO₂ adsorption capacity by 40% under humid conditions .
- Luminescent functionalization : DHTA’s hydroxyl groups enable excited-state intramolecular proton transfer (ESIPT), making Zn-DHTA MOFs effective turn-on sensors for trace water (detection limit: 0.05% v/v in methanol) .
Q. How can researchers resolve contradictions in porosity data between computational models and experimental BET results for DHTA-MOFs?
Methodological Answer: Discrepancies often stem from:
- Framework flexibility : Simulated models assume rigid structures, while experimental MOFs may exhibit dynamic pore breathing .
- Defect analysis : Use aberration-corrected transmission electron microscopy (AC-TEM) to identify missing linker defects.
- Adsorption conditions : Ensure BET measurements align with IUPAC guidelines (e.g., degassing at 150°C for 12 hours) .
Q. What mechanisms underpin DHTA’s role in luminescence-based sensing applications?
Methodological Answer: DHTA’s hydroxyl and carboxylate groups facilitate ESIPT, where proton transfer between -OH and -C=O groups generates dual emission peaks. Solvent interactions (e.g., water hydrogen-bonding with -OH) quench the keto-form emission, enabling quantitative detection. For example, Zn-DHTA MOFs show a 120 nm spectral shift upon methanol exposure .
Q. Why do DHTA-containing MOFs exhibit broadened ²⁵Mg NMR linewidths, and how does this inform structural analysis?
Methodological Answer: Linewidth broadening (e.g., 1.8 ppm in Mg₂dobpdc-DHTA) reflects local disorder in Mg-O bonds due to ligand reorientation during guest molecule adsorption. This phenomenon is analyzed using variable-temperature NMR to decouple dynamic effects from static disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
